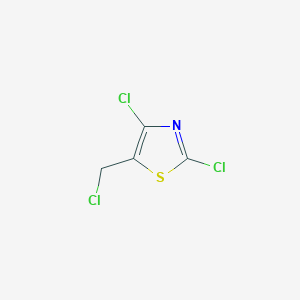
ethyl N-(2-oxopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2-oxopentyl)carbamate, also known as EOC, is a carbamate derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of ethyl N-(2-oxopentyl)carbamate is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. ethyl N-(2-oxopentyl)carbamate has been shown to inhibit AChE activity in vitro and in vivo, leading to an increase in acetylcholine levels in the brain. This mechanism of action has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Ethyl N-(2-oxopentyl)carbamate has been shown to have various biochemical and physiological effects, including the inhibition of AChE activity, the increase in acetylcholine levels in the brain, and the improvement of cognitive function in animal models. ethyl N-(2-oxopentyl)carbamate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Moreover, ethyl N-(2-oxopentyl)carbamate has been shown to have antiviral and anticancer activities, which may be attributed to its ability to inhibit enzymes involved in viral replication and cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-(2-oxopentyl)carbamate has several advantages as a reagent in lab experiments, including its high purity, stability, and low toxicity. Moreover, ethyl N-(2-oxopentyl)carbamate is relatively easy to synthesize and can be obtained in high yields. However, ethyl N-(2-oxopentyl)carbamate also has some limitations, such as its limited solubility in water and some organic solvents. Moreover, ethyl N-(2-oxopentyl)carbamate may react with some functional groups, such as amino and hydroxyl groups, which may limit its applicability in certain reactions.
Orientations Futures
There are several future directions for the research on ethyl N-(2-oxopentyl)carbamate. One direction is to further investigate its mechanism of action and its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential applications in the synthesis of biologically active compounds, such as antiviral and anticancer agents. Moreover, the development of new synthetic methods for ethyl N-(2-oxopentyl)carbamate and its derivatives may lead to the discovery of new compounds with improved properties and applications. Finally, the development of new analytical techniques for the detection and quantification of ethyl N-(2-oxopentyl)carbamate in biological samples may facilitate its use in pharmacokinetic and pharmacodynamic studies.
Méthodes De Synthèse
Ethyl N-(2-oxopentyl)carbamate can be synthesized using different methods, including the reaction of ethyl carbamate with 3-pentanone in the presence of a base catalyst. Another method involves the reaction of ethyl carbamate with 1-chloro-3-pentanone in the presence of a base catalyst. The yield of ethyl N-(2-oxopentyl)carbamate can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and catalyst concentration.
Applications De Recherche Scientifique
Ethyl N-(2-oxopentyl)carbamate has been widely used in scientific research due to its potential applications in various fields. For instance, it has been used as a reagent in the synthesis of biologically active compounds, such as antiviral and anticancer agents. ethyl N-(2-oxopentyl)carbamate has also been used in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC). Moreover, ethyl N-(2-oxopentyl)carbamate has been used as a building block in the synthesis of dendrimers, which are highly branched macromolecules with a wide range of applications in drug delivery, imaging, and sensing.
Propriétés
Numéro CAS |
104681-97-2 |
|---|---|
Nom du produit |
ethyl N-(2-oxopentyl)carbamate |
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl N-(2-oxopentyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3-6H2,1-2H3,(H,9,11) |
Clé InChI |
WXQNRJIHCAECRU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CNC(=O)OCC |
SMILES canonique |
CCCC(=O)CNC(=O)OCC |
Synonymes |
Carbamic acid, (2-oxopentyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



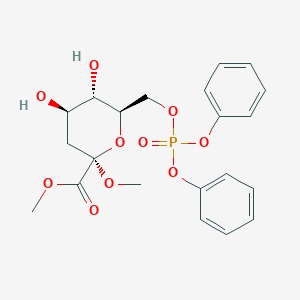
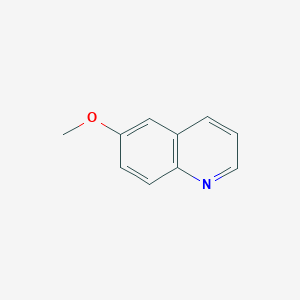
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
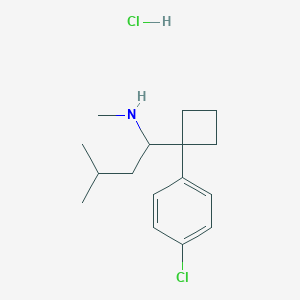
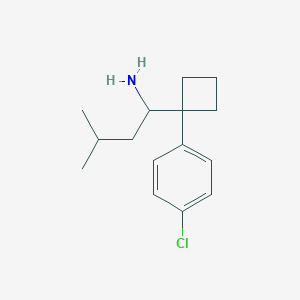

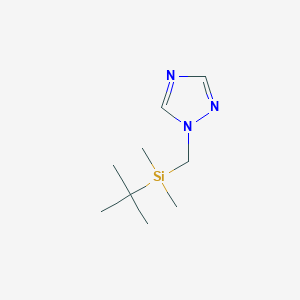

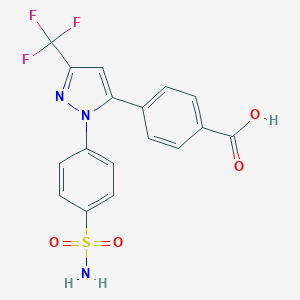
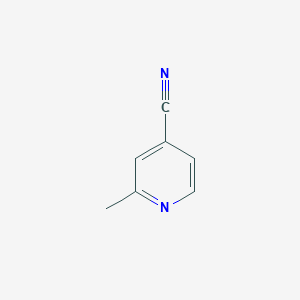
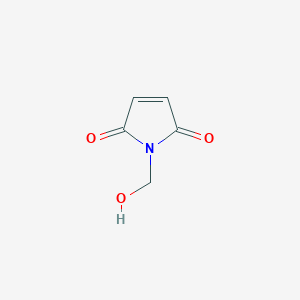
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
